![molecular formula C16H16N2O4S B2813509 1-(benzo[d]isoxazol-3-yl)-N-(2-methoxybenzyl)methanesulfonamide CAS No. 1797160-14-5](/img/structure/B2813509.png)
1-(benzo[d]isoxazol-3-yl)-N-(2-methoxybenzyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Green Chemistry Applications
A study by Prasad et al. (2005) explored a 'green' methodology utilizing benzoyl cyanide in an ionic liquid for the efficient and selective benzoylation of nucleosides. This methodology offers an environmentally friendly alternative to traditional benzoylation methods and demonstrates the versatility of this system for benzoylating a wide range of substrates, including phenols, aromatic amines, and alcohols Prasad et al., 2005.
Synthesis and Chemical Transformations
Kim et al. (1999) introduced 1H-Benzotriazol-1-yl methanesulfonate as a regioselective N-mesylating agent, showcasing its effectiveness in differentiating amino groups within molecules. This reagent provides a method for selective mesylation, particularly favoring primary amino groups over secondary ones Kim et al., 1999.
Material Science and Photochemistry
Research on photochemical transformations by Cristol et al. (1987) focused on the synthesis and reactivity of meta-methoxy-substituted dibenzobicyclooctadienes. Their findings on excited-state intramolecular electron transfers contribute to understanding the photochemical behavior of complex organic molecules Cristol et al., 1987.
Medicinal Chemistry and Drug Synthesis
Arava et al. (2011) reported on the efficient synthesis of 3-Chloromethyl-1,2-benzisoxazoles via Modified Boekelheide Rearrangement, highlighting the significance of 1,2-benzisoxazole derivatives, such as Zonisamide, in the development of antipsychotic compounds Arava et al., 2011.
Wirkmechanismus
Target of Action
The primary target of 1-(1,2-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide is the Orexin Receptor . Orexin receptors are a type of G-protein coupled receptor that are known to regulate arousal, wakefulness, and appetite.
Mode of Action
This compound acts as an antagonist at the orexin receptors . It binds to these receptors and inhibits the action of the excitatory neuropeptides orexins A and B . This results in a decrease in arousal and wakefulness, and an increase in sleepiness .
Biochemical Pathways
The compound’s action on the orexin receptors affects the orexinergic system , which is a central player in the regulation of the sleep-wake cycle . By inhibiting the action of orexins, the compound can alter this cycle and promote sleep .
Pharmacokinetics
Some compounds in this class have been found to form reactive metabolites in microsomal incubations .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the activity of orexin neurons and a reduction in the levels of arousal and wakefulness . This can result in an increase in sleepiness and potentially aid in the treatment of conditions like insomnia .
Eigenschaften
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-21-15-8-4-2-6-12(15)10-17-23(19,20)11-14-13-7-3-5-9-16(13)22-18-14/h2-9,17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUATCUFDLDCLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)CC2=NOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]isoxazol-3-yl)-N-(2-methoxybenzyl)methanesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.